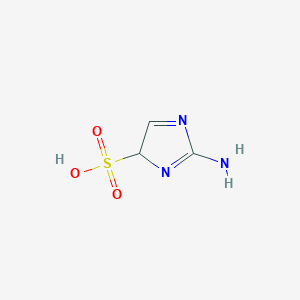
2-amino-4H-imidazole-4-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4H-imidazole-4-sulfonic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonic acid group enhances its solubility in water, making it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H-imidazole-4-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of nickel catalysts can yield disubstituted imidazoles . Another approach involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4H-imidazole-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and tert-butylhydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.
Applications De Recherche Scientifique
2-amino-4H-imidazole-4-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-amino-4H-imidazole-4-sulfonic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. The presence of the sulfonic acid group can enhance the compound’s binding affinity to certain biological targets, leading to increased potency and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminothiazole: Another sulfur- and nitrogen-containing heterocycle with significant biological activities, including anticancer and antimicrobial properties.
2-phenylbenzimidazole: Known for its antitumor activity and ability to act as protein kinase inhibitors.
Uniqueness
2-amino-4H-imidazole-4-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group within the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and solubility properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
857807-74-0 |
|---|---|
Formule moléculaire |
C3H5N3O3S |
Poids moléculaire |
163.16 g/mol |
Nom IUPAC |
2-amino-4H-imidazole-4-sulfonic acid |
InChI |
InChI=1S/C3H5N3O3S/c4-3-5-1-2(6-3)10(7,8)9/h1-2H,(H2,4,6)(H,7,8,9) |
Clé InChI |
ABLRTEHCTHXALM-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NC1S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)
![trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12834133.png)
![7-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12834139.png)
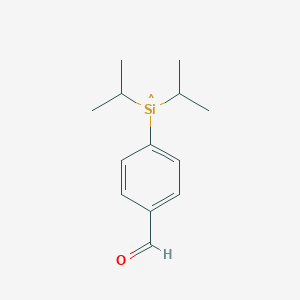
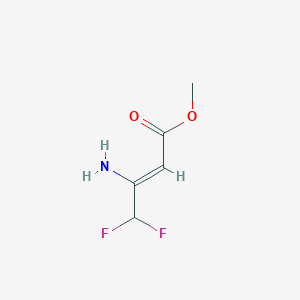
![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12834147.png)
![tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12834150.png)
![6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)
![2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
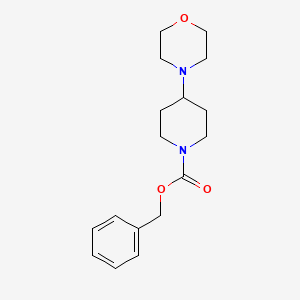

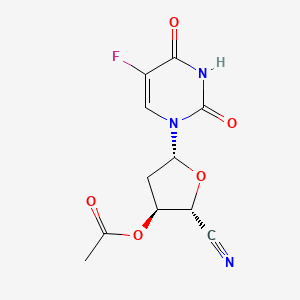
![Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12834189.png)

